4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid
Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H4F6O3. It is characterized by the presence of trifluoromethyl groups and a hydroxyl group attached to a butanoic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid typically involves the reaction of 3-(trifluoromethyl)acrylic acid with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-(trifluoromethyl)butanoic acid
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
- 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O3/c6-4(7,8)3(14,1-2(12)13)5(9,10)11/h14H,1H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHJBOWARMTILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165701 | |
Record name | 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547-36-0 | |
Record name | 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1547-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyric acid, 3-hydroxy-4,4,4-trifluoro-3-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001547360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Bis(trifluoromethyl)-3-hydroxypropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2H,2H-perfluoro-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the nature of the intermolecular interactions observed in the crystal structure of 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid?
A1: The crystal structure of this compound reveals the presence of both intramolecular and intermolecular hydrogen bonds. [] Specifically, O—H⋯O hydrogen bonds are observed within the molecule and between molecules, leading to the formation of carboxylic acid dimers. Additionally, C—H⋯O contacts contribute to the formation of infinite strands along the a-axis of the crystal lattice. []
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